molecular formula C29H31N5O4S B2871955 N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide CAS No. 422292-07-7

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide

Cat. No. B2871955
M. Wt: 545.66
InChI Key: WWTUJWLGJCNPAC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C29H31N5O4S and its molecular weight is 545.66. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide has shown potential in the field of anticonvulsant research. Kamiński et al. (2015) synthesized a library of hybrid compounds, including those related to the specified chemical, demonstrating significant anticonvulsant activity in various preclinical seizure models (Kamiński et al., 2015).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines, closely related to the compound , and screened them for antibacterial and antifungal activities, showing promising results (Desai et al., 2007).

Antitumor Activity

In the area of cancer research, compounds related to N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide have demonstrated antitumor properties. Ahmed and Belal (2016) investigated quinazolin-4-one derivatives hybridized with pyran for their cytotoxicity against various cancer cell lines, finding some derivatives to be highly potent (Ahmed & Belal, 2016).

Anti-Inflammatory and Antioxidant Activities

Compounds structurally similar to the specified chemical have shown anti-inflammatory and antioxidant activities. Sokmen et al. (2014) synthesized new 1,2,4-triazole Schiff base and amine derivatives, including furan-2-yl variants, which exhibited effective anti-inflammatory and antioxidant properties (Sokmen et al., 2014).

Neurokinin-1 Receptor Antagonism

The compound and its derivatives have been investigated for their potential as neurokinin-1 receptor antagonists. Harrison et al. (2001) developed a compound with similar structural features, showing efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O4S/c35-26(30-20-23-10-7-19-38-23)13-6-14-34-28(37)24-11-4-5-12-25(24)31-29(34)39-21-27(36)33-17-15-32(16-18-33)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTUJWLGJCNPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide

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